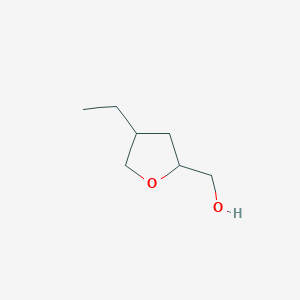
(4-Ethyloxolan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyloxolan-2-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of oxolane, featuring an ethyl group at the fourth position and a hydroxymethyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyloxolan-2-yl)methanol typically involves the reaction of oxirane with ethanol in the presence of a catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the ethanol molecule. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (4-Ethyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (4-Ethyloxolan-2-yl)aldehyde or (4-Ethyloxolan-2-yl)carboxylic acid.
Reduction: Formation of (4-Ethyloxolan-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(4-Ethyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (4-Ethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
類似化合物との比較
- (4-Methyloxolan-2-yl)methanol
- (4-Propylxolan-2-yl)methanol
- (4-Butyloxolan-2-yl)methanol
Comparison: (4-Ethyloxolan-2-yl)methanol is unique due to the presence of the ethyl group, which provides a balance between hydrophobic and hydrophilic properties This makes it more versatile in various applications compared to its methyl, propyl, or butyl counterparts
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
(4-ethyloxolan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |
InChIキー |
JTJUOORYHIGSGL-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(OC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


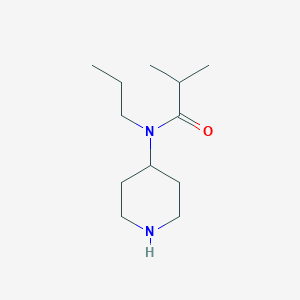

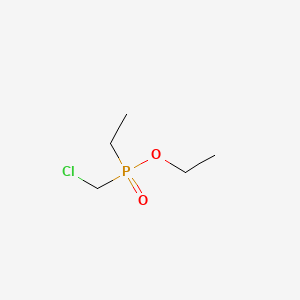
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
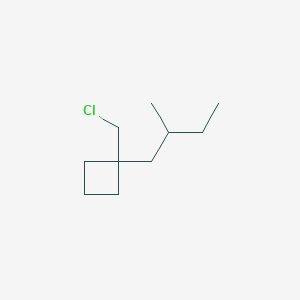
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

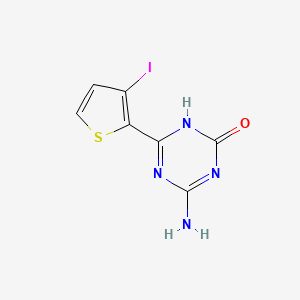
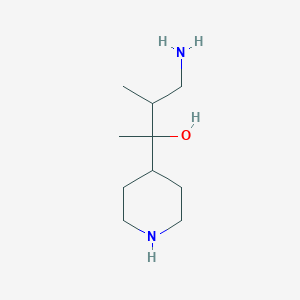


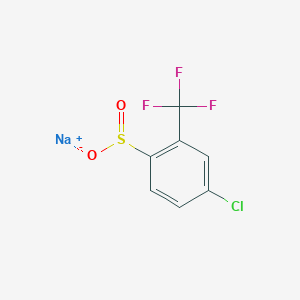
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
